molecular formula C6H12O3 B1205302 2-Hydroxy-4-methylvaleric acid CAS No. 498-36-2

2-Hydroxy-4-methylvaleric acid

Cat. No. B1205302
CAS RN: 498-36-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylvaleric acid, a derivative of branched-chain amino acids, plays a crucial role in the metabolism of valine, leucine, and isoleucine. It is classified among the 2-hydroxycarboxylic acids, derived from the degradation of branched-chain amino acids and ketogenesis, indicating its significance in human metabolic processes (Liebich & Först, 1984).

Synthesis Analysis

The synthesis of related compounds, such as (2S,3S)-2-Acetoxy-3-methylvaleric acid from L-isoleucine, showcases the chemical manipulations required to derive compounds similar to 2-hydroxy-4-methylvaleric acid. These processes often involve several steps including conversion, protection, saponification, and activation to yield compounds with precise stereochemistry, reflecting the complexity and precision required in synthesizing such molecules (Schmidt, Kroner, & Grieser, 1990).

Molecular Structure Analysis

Understanding the molecular structure of 2-hydroxy-4-methylvaleric acid involves examining its stereochemistry and functional groups. Studies on related molecules, such as the formation of L-alloisoleucine and the stereoisomers of 2-hydroxy-3-methylvaleric acid, provide insights into the complexity of such molecules' structures and their biological implications (Mamer & Reimer, 1992).

Chemical Reactions and Properties

2-Hydroxy-4-methylvaleric acid's chemical behavior, including its reactions and properties, can be inferred from studies on related hydroxy and keto acids. These acids participate in various biochemical pathways, highlighting their reactivity and the potential for transformation into other biologically relevant compounds (Liebich & Först, 1984).

Physical Properties Analysis

The physical properties of 2-hydroxy-4-methylvaleric acid, such as solubility, boiling point, and melting point, are essential for understanding its behavior in biological systems and industrial processes. Although specific data on 2-hydroxy-4-methylvaleric acid might not be readily available, the examination of similar compounds can provide valuable insights into expected physical properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a vital role in the biological functions of 2-hydroxy-4-methylvaleric acid. Its role in metabolism suggests it possesses specific reactive characteristics that enable it to participate in enzymatic processes and metabolic pathways (Liebich & Först, 1984).

Scientific Research Applications

1. Antibacterial Efficacy

  • Summary of Application: HICA has been found to have antibacterial properties. It is effective in inhibiting the growth of tested Gram-positive and Gram-negative bacteria, including a multi-drug resistant P. aeruginosa strain .
  • Methods of Application: The underlying mechanism was investigated by measuring the cell membrane integrity, membrane permeability, membrane depolarisation, and morphological and ultrastructural changes after HICA treatment in bacterial cells .
  • Results or Outcomes: The results revealed that HICA was effective in inhibiting the growth of tested bacteria. The study provided insights into its possible antimicrobial mechanisms against bacteria .

2. Protein Synthesis Regulation

  • Summary of Application: HICA has been found to decrease protein synthesis but attenuate TNFα/IFNγ co-exposure-induced protein degradation and myotube atrophy via suppression of iNOS and IL-6 in Murine C2C12 Myotube .
  • Methods of Application: The effects of HICA on mouse C2C12 myotubes were investigated under normal conditions and during cachexia induced by co-exposure to TNFα and IFNγ .

3. Nutrient

  • Summary of Application: HICA is used as a nutrient. It is a natural compound produced through the leucine degradation pathway and is produced in humans and by certain microorganisms such as lactic acid bacteria and Clostridium species .
  • Methods of Application: HICA can be consumed as a dietary supplement .
  • Results or Outcomes: As a nutrient, HICA may contribute to overall health and well-being .

4. Stabilizer, Surfactant, and Emulsifier

  • Summary of Application: HICA is used as a stabilizer, surfactant, and emulsifier in various products .
  • Methods of Application: HICA can be added to products during the manufacturing process to improve texture, stability, and other properties .
  • Results or Outcomes: The use of HICA as a stabilizer, surfactant, and emulsifier can enhance the quality and shelf-life of products .

5. Food Preservation

  • Summary of Application: HICA is used in food preservation due to its antibacterial properties . It is effective against bacteria associated with food quality and safety .
  • Methods of Application: HICA can be added to food products during the manufacturing process to inhibit the growth of bacteria .
  • Results or Outcomes: The use of HICA in food preservation can enhance the shelf-life and safety of food products .

6. Fermented Foods

  • Summary of Application: HICA is found in many fermented foods, including wine, soy sauce, certain cheeses, kimchi, and yogurt .
  • Methods of Application: HICA is a natural compound produced through the leucine degradation pathway and is produced by certain microorganisms such as lactic acid bacteria and Clostridium species used in fermentation .
  • Results or Outcomes: The presence of HICA in fermented foods may contribute to their nutritional value and taste .

properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000665
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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Product Name

2-Hydroxy-4-methylvaleric acid

CAS RN

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylvaleric acid
Reactant of Route 2
2-Hydroxy-4-methylvaleric acid
Reactant of Route 3
2-Hydroxy-4-methylvaleric acid
Reactant of Route 4
2-Hydroxy-4-methylvaleric acid
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
113
Citations
S Yoshimoto, E Mitsuyama, K Yoshida, T Odamaki… - Gut …, 2021 - Taylor & Francis
… Since the levels of taurocholic acid and 5-methylcytosine were undetectable and standard substances are not available for 2-hydroxy-4-methylvaleric acid, the concentrations of the …
Number of citations: 23 www.tandfonline.com
JA Grootegoed, R Jansen… - Biochemical …, 1985 - portlandpress.com
… The spent incubation medium was, analysed by glc The positions of 2-hydroxy-4methylvaleric acid (H), 4-methyl-2-oxovaleric acid (0) and fumaric acid (F) are indicated. …
Number of citations: 24 portlandpress.com
AA Mero, T Ojala, JJ Hulmi - Nutrition and Enhanced Sports Performance, 2019 - Elsevier
… DL-alfa-hydroxy-isocaproic acid (HICA), also known as leucic acid or DL-2-hydroxy-4-methylvaleric acid, is an alfa-hydroxyl acid metabolite of leucine. According to clinical and …
Number of citations: 1 www.sciencedirect.com
F Podebrad, M Heil, S Leib, B Geier… - Journal of High …, 1997 - Wiley Online Library
… In comparison, the R-configured enantiomer of 2-hydroxy-4-methylvaleric acid (14) appeared with 3-5%. The enantiomeric ratios within the four stereoisomers of 2-hydroxy-3-methyl …
U Schmidt, J Langner - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… For the construction of the depsipeptides of (R)- and (S)-2-hydroxy-4-methylvaleric acid 3 and 5, wc started from the (S)-compound which is readily available from (S)-leucine5 or via …
Number of citations: 4 pubs.rsc.org
M Ohshima, K Sugahara, K Kasahara… - Oncology …, 2017 - spandidos-publications.com
The aim of the present study was to characterize the metabolic systems in Japanese patients with oral squamous cell carcinoma (OSCC) using capillary electrophoresis-mass …
Number of citations: 74 www.spandidos-publications.com
J Mata, GC Villegas-Castro - American Journal of Essential Oils & …, 2018 - researchgate.net
… -1, 3diphenylpropan-1-one, and 5-methylpyrogallolin 14.14, 6.59, and 6.10 g/100 g, respectively while cashew apple volatile compounds included 2-hydroxy-4-methylvaleric acid, 1, 4-…
Number of citations: 4 www.researchgate.net
T Golakoti, J Ogino, CE Heltzel… - Journal of the …, 1995 - ACS Publications
… -8-phenyl-2(£)-octenoic acid for cryptophycin-1 or (5S,6S')-5-hydroxy-6-niethyl-8phenyl-2(£),7(£)-octadienoic acid for cryptophycin-3] and unit D [(2S)-2-hydroxy-4-methylvaleric acid], or …
Number of citations: 272 pubs.acs.org
AD Assefa, SH Kim, V Mani, HR Ko… - International Journal of …, 2021 - mdpi.com
… metabolites, such as SAM, 3PSer, 3-ureidopropionic acid, CTP, UDP, UTP, 3-hydroxy-3-methylglutaric acid, 2-amino-2-(hydroxymethyl-1,3-propanediol, 2-hydroxy-4-methylvaleric acid, …
Number of citations: 1 www.mdpi.com
RB K'yal, KLJ Prather - Current Opinion in Biotechnology, 2023 - Elsevier
… PHAs containing 2-hydroxy-3-methylvaleric acid (2H3MV), 2-hydroxy-4-methylvaleric acid, and 2-hydroxy-3-phenylpropionic acid have been produced using this pathway, but molar …
Number of citations: 2 www.sciencedirect.com

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